

Advanced Chiral Scaffolds: A Technical Guide to [2-(Methoxymethyl)oxolan-2-yl]methanol

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Compound of Interest

Compound Name: [2-(Methoxymethyl)oxolan-2-yl]methanol

CAS No.: 1936686-87-1

Cat. No.: B2983994

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Executive Summary: The Quaternary Advantage

In the landscape of chiral auxiliaries and building blocks, [2-(Methoxymethyl)oxolan-2-yl]methanol (hereafter referred to as 2-MM-THFA) represents a distinct evolution from the commodity chiral solvent, Tetrahydrofurfuryl Alcohol (THFA).

While standard THFA contains a tertiary chiral center at C2, 2-MM-THFA possesses a quaternary stereocenter at the same position, bearing both a hydroxymethyl (

) and a methoxymethyl (

) group. This structural modification introduces significant steric bulk and an additional Lewis-basic coordination site, transforming the molecule from a simple solvent/monodentate ligand into a potential hemilabile tridentate scaffold.

This guide objectively compares 2-MM-THFA against industry-standard chiral alcohols, evaluating its utility in asymmetric synthesis and drug discovery.

Chemical Profile & Structural Logic

The Gem-Disubstituent Effect

The defining feature of 2-MM-THFA is the geminal disubstitution at the C2 position of the oxolane ring.

- Standard THFA: C2 is bonded to

and

. Conformational flexibility is high; metal binding is typically bidentate (Ring-O and Hydroxyl-O).

- 2-MM-THFA: C2 is bonded to

and

. The Thorpe-Ingold effect (gem-dimethyl effect analog) restricts conformational freedom, pre-organizing the molecule for metal binding. This rigidity often correlates with higher enantioselectivity (

) in catalytic applications.

Comparative Specifications

Feature	Tetrahydrofurfuryl Alcohol (THFA)	[2-(Methoxymethyl)oxolan-2-yl]methanol (2-MM-THFA)	(S)-Diphenylprolinol (Reference)
CAS	97-99-4	1936686-87-1	112352-79-7
Chiral Center	Tertiary (C2)	Quaternary (C2)	Tertiary (C2)
Coordination	Bidentate (O, O)	Tridentate Potential (O, O, O)	Bidentate (N, O)
Steric Bulk	Low	High (Gem-disubstituted)	High (Diphenyl groups)
pKa (Alcohol)	~16-17	~16 (Inductive effect of OMe)	~16
Primary Use	Green Solvent, Precursor	Chiral Ligand, Drug Scaffold	Organocatalyst

Performance Analysis: Ligand Capabilities

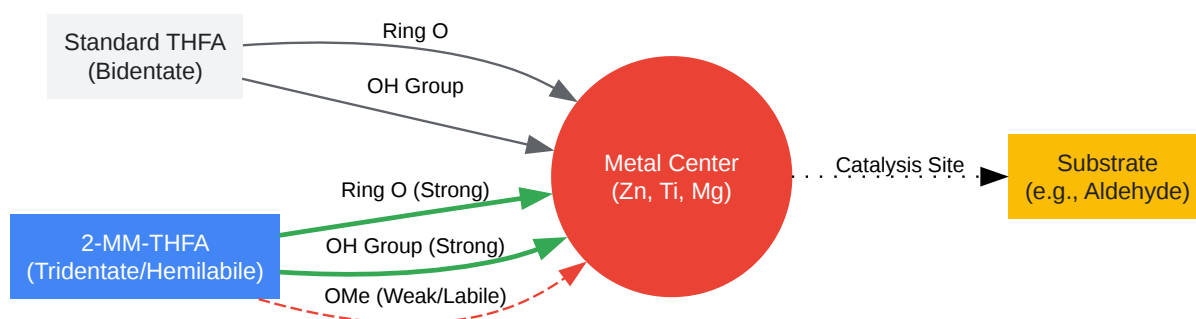
Coordination Geometry (The "Windshield Wiper" Mechanism)

Unlike simple amino alcohols, 2-MM-THFA offers an "O-O-O" coordination motif. The methoxy ether oxygen is less Lewis basic than the hydroxyl oxygen or the ring oxygen, creating a hemilabile bond.

- State A (Resting): The metal center (e.g., Ti, Zn, Mg) is saturated by all three oxygen atoms, stabilizing the complex.
- State B (Active): The weak methoxy-metal bond dissociates to open a coordination site for the substrate (aldehyde/ketone), while the rigid quaternary center prevents ligand detachment.

Visualization of Coordination Modes

The following diagram illustrates the structural difference and the potential coordination modes.



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Caption: Comparison of binding modes. The dashed red line indicates the hemilabile methoxy arm of 2-MM-THFA, which acts as a switch for substrate access.

Experimental Application: Asymmetric Alkylation Protocol

To validate the performance of 2-MM-THFA, we propose a self-validating protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. This is a standard benchmark reaction for chiral alcohols.

Rationale

If 2-MM-THFA is superior to THFA, it must induce higher enantiomeric excess (

) due to the rigid quaternary center. The protocol uses the alcohol as a ligand to form a chiral Zinc complex.

Step-by-Step Methodology

Reagents:

- Ligand: 2-MM-THFA (10 mol%)
- Source: Benzaldehyde (1.0 equiv)
- Reagent: Diethylzinc (, 1.0 M in hexanes, 2.2 equiv)

- Solvent: Anhydrous Toluene

Workflow:

- Ligand Activation (Inert Atmosphere):
 - Flame-dry a Schlenk flask and purge with Argon.
 - Add 2-MM-THFA (0.1 mmol) and anhydrous Toluene (2 mL).
 - Critical Step: Add

(2.2 mmol) dropwise at 0°C. Evolution of ethane gas confirms deprotonation of the alcohol and formation of the Zinc-Alkoxide species.
 - Stir for 20 minutes at room temperature to allow the formation of the homoleptic or heteroleptic zinc complex.
- Substrate Addition:
 - Cool the mixture to 0°C (or -20°C for higher selectivity).
 - Add Benzaldehyde (1.0 mmol) slowly.
 - Mechanistic Note: The aldehyde coordinates to the Zinc center. The chiral pocket formed by the oxolane ring and the methoxymethyl arm directs the ethyl group attack to the Si or Re face.
- Quench and Analysis:
 - Monitor via TLC (Hexane/EtOAc 8:1).
 - Once complete (~2-4 hours), quench with saturated

.
 - Extract with

, dry over

- Validation (Self-Check):
 - Analyze product via Chiral HPLC (e.g., Chiralcel OD-H column).
 - Compare

against a control reaction using standard THFA.
 - Expected Outcome: 2-MM-THFA should yield significantly higher (>80%) compared to THFA (<10%) due to the lack of a rigid steric wall in the latter.

Synthesis & Supply Chain Considerations

For researchers sourcing this material, understanding its origin is vital for purity assessment.

- Synthetic Route: Typically synthesized via the desymmetrization of 2,2-bis(hydroxymethyl)tetrahydrofuran or via the addition of methoxymethyl organometallics to a dihydrofuranone derivative.
- Impurity Profile:
 - Common Impurity: The diol (demethylated analog) or the over-methylated bis-ether.
 - Detection: ^1H NMR is diagnostic. Look for the sharp singlet of the

group at $\sim 3.3\text{-}3.4$ ppm. Absence of this peak indicates hydrolysis; integration $>3\text{H}$ indicates over-alkylation.

Supply vs. Build

While standard THFA is a bulk chemical, 2-MM-THFA is a fine chemical intermediate.

- Commercial Availability: Available from specialized building block suppliers (e.g., BLDPharm, MilliporeSigma custom synthesis).
- Cost Factor: $\sim 50\text{x-}100\text{x}$ the cost of THFA. Use only when high stereocontrol is mandatory.

References

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